Ethyl 2-thiopheneacetate
Overview
Description
Ethyl 2-thiopheneacetate, also known as ethyl thiophene-2-acetate, is an organic compound with the molecular formula C8H10O2S. It is an ester derived from thiophene-2-acetic acid and ethanol. This compound is known for its pleasant odor and is often used in the fragrance industry. Its structure consists of a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an ethyl acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-thiopheneacetate can be synthesized through the esterification of thiophene-2-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-thienylacetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-thiopheneacetate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl 2-thienylmethanol.
Substitution: Halogenated or nitrated derivatives of ethyl 2-thienylacetate.
Scientific Research Applications
Ethyl 2-thiopheneacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or intermediate in pharmaceutical synthesis.
Industry: It is used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.
Mechanism of Action
The mechanism of action of ethyl 2-thienylacetate largely depends on its chemical structure and the functional groups present. The thiophene ring can interact with various molecular targets, including enzymes and receptors, through π-π interactions and hydrogen bonding. The ester group can undergo hydrolysis to release thiophene-2-acetic acid, which may further interact with biological pathways.
Comparison with Similar Compounds
Ethyl 2-thiopheneacetate can be compared with other similar compounds, such as:
Ethyl 2-furylacetate: Similar structure but with a furan ring instead of a thiophene ring.
Methyl 2-thienylacetate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 3-thienylacetate: Similar structure but with the acetate group attached to the 3-position of the thiophene ring.
Uniqueness
This compound is unique due to the presence of the thiophene ring, which imparts distinct chemical and physical properties compared to its analogs. The sulfur atom in the thiophene ring contributes to its reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-thiophen-2-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-2-10-8(9)6-7-4-3-5-11-7/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUANHXENVRFDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205977 | |
Record name | Ethyl 2-thienylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57382-97-5 | |
Record name | 2-Thiopheneacetic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57382-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-thienylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057382975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-thienylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-thienylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.178 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding Ethyl 2-thienylacetate in the Fomitopsis meliae extract?
A1: The presence of Ethyl 2-thienylacetate in the Fomitopsis meliae extract is significant because this extract exhibited antibacterial activity against common human pathogens like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. [] While further research is needed to definitively link Ethyl 2-thienylacetate to this observed antimicrobial activity, its presence in the active extract makes it a compound of interest for further investigation.
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